

# physical and chemical properties of Methyl 4-methoxyacetoacetate

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## Compound of Interest

Compound Name: Methyl 4-methoxyacetoacetate

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## An In-depth Technical Guide to Methyl 4-methoxyacetoacetate

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of **Methyl 4-methoxyacetoacetate** (CAS No. 41051-15-4). The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

## Chemical and Physical Properties

**Methyl 4-methoxyacetoacetate** is a colorless to light yellow, clear oily liquid.<sup>[1][2][3]</sup> It is a versatile building block in organic synthesis, particularly valued for its bifunctional nature, containing both a  $\beta$ -ketoester and a methoxy group.<sup>[2][4]</sup>

## Identifiers and General Properties

Property	Value	Reference
CAS Number	41051-15-4	[1][5][6]
Molecular Formula	C6H10O4	[1][5][6]
Molecular Weight	146.14 g/mol	[1][5][6]
IUPAC Name	methyl 4-methoxy-3-oxobutanoate	[5]
Synonyms	Methyl 4-methoxy-3-oxobutyrate, 4-Methoxyacetoacetic acid methyl ester	[1][5]
InChI Key	QGBPKJFJAVDUNC-UHFFFAOYSA-N	[1]
SMILES	COCC(=O)CC(=O)OC	[5]

## Physical Properties

Property	Value	Reference
Melting Point	-80 °C	[1][7]
Boiling Point	89 °C at 8.5 mmHg	[1]
113 °C at 3.5 kPa	[3]	
215.7 °C at 760 mmHg	[7]	
Density	1.129 g/mL at 25 °C	[1]
1.13 g/cm <sup>3</sup>	[3]	
Refractive Index (n <sub>20/D</sub> )	1.431	[1]
Flash Point	87 °C (closed cup)	
193 °F	[1]	
Solubility	Highly soluble in polar organic solvents, slightly soluble in water.	[2]
Vapor Pressure	0.1 ± 0.4 mmHg at 25 °C	[7]

## Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **Methyl 4-methoxyacetoacetate**.

- <sup>1</sup>H NMR and <sup>13</sup>C NMR: Spectral data are available and can be found in various chemical databases.[5][8]
- Infrared (IR) Spectroscopy: IR spectra have been recorded and are accessible for reference. [5][9]
- Mass Spectrometry: Mass spectral data is also available, providing information on the compound's fragmentation pattern.[9]

## Chemical Reactivity and Applications

The chemical behavior of **Methyl 4-methoxyacetoacetate** is primarily dictated by its ester and ketone functional groups.[4] It serves as a key intermediate in various chemical syntheses.

## Key Reactions

- Biginelli Cyclocondensation: It is used in the one-pot, three-component Biginelli reaction to generate diversely functionalized dihydropyrimidine derivatives.[1][7]
- Porphyrinogen Formation: It acts as a reactant in the formation of an abiotic porphyrinogen in aqueous solutions.[1]

## Applications in Drug Synthesis

**Methyl 4-methoxyacetoacetate** is a significant starting material in the pharmaceutical industry.[2][4] A notable application is in the synthesis of the HIV integrase inhibitor, Dolutegravir.[4][10] Its structural features are leveraged to construct the core of this and other related antiviral agents.[4]

## Experimental Protocols: Synthesis

The most common method for synthesizing **Methyl 4-methoxyacetoacetate** is through the nucleophilic substitution of methyl 4-chloroacetoacetate with a methoxide source.[4]

## Synthesis from Methyl 4-chloroacetoacetate and Sodium Methoxide

This protocol is based on a widely used and efficient method.[11]

Materials:

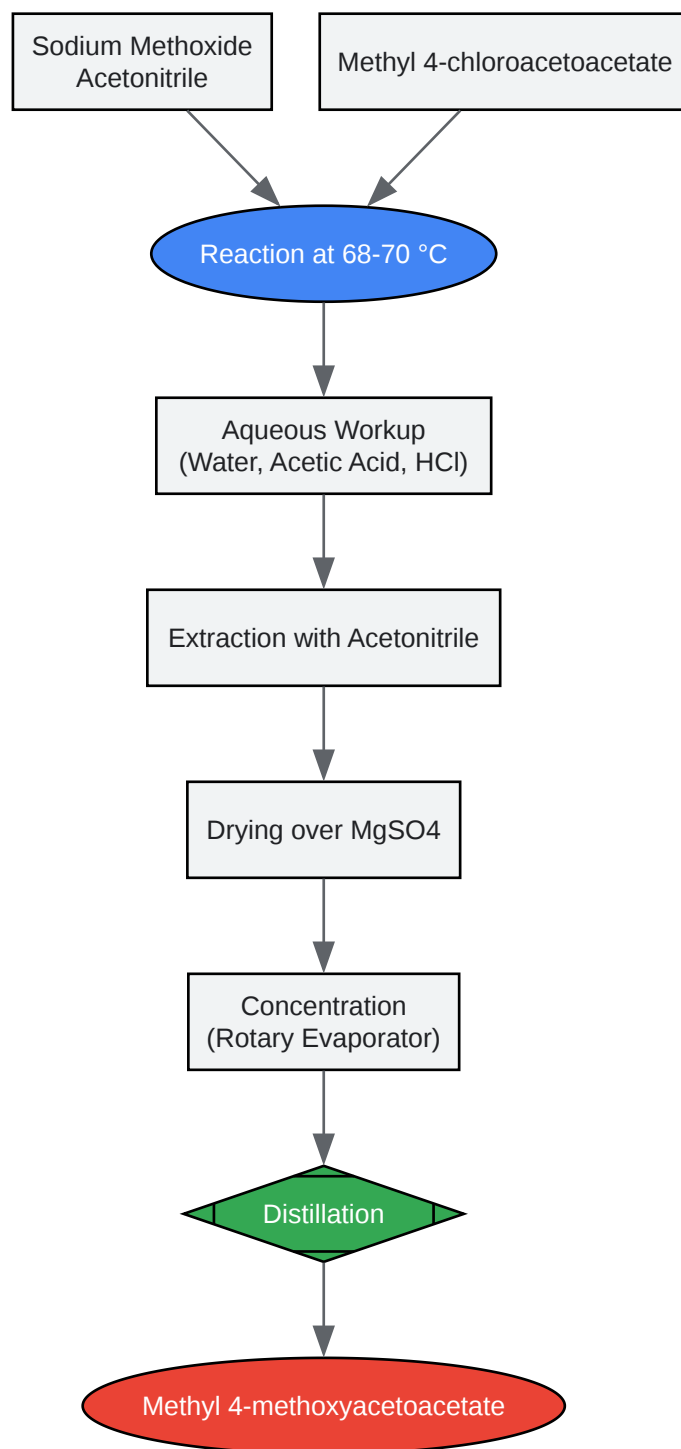
- Sodium methoxide
- Acetonitrile
- Methyl 4-chloroacetoacetate
- Distilled water

- Acetic acid
- 32% Hydrochloric acid
- Magnesium sulfate

Procedure:

- Suspend 113.4 g (2.1 mol) of sodium methoxide in 150 ml of acetonitrile in a reaction vessel.
- Slowly add 150.5 g (1 mol) of methyl 4-chloroacetoacetate over 5 minutes. The temperature will rise; maintain it at 68-70 °C by cooling.
- After the initial exothermic reaction subsides, stir the mixture at 70 °C for an additional 25 minutes.
- Pour the reaction mixture into a solution of 350 ml of distilled water and 9 g of acetic acid.
- Adjust the pH to 6-7 by adding 32% hydrochloric acid.
- Separate the organic layer using a separating funnel.
- Extract the aqueous layer three times with 200 ml of acetonitrile each.
- Combine the organic phases and dry over magnesium sulfate.
- Concentrate the solution on a rotary evaporator.
- Purify the crude product by distillation at 55-57 °C / 0.6 mbar to obtain **Methyl 4-methoxyacetoacetate**.[\[11\]](#)

A diagram illustrating the general workflow for the synthesis of **Methyl 4-methoxyacetoacetate** is provided below.



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### Synthesis Workflow for **Methyl 4-methoxyacetoacetate**

## Safety Information

**Methyl 4-methoxyacetoacetate** is classified as an irritant.[1][5]

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][12]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash hands and face thoroughly after handling), P280 (Wear eye protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1][3]

It is recommended to handle this chemical in a well-ventilated area using appropriate personal protective equipment, including gloves and safety glasses.[13]

## Storage and Handling

Store in a cool, dark, and well-ventilated place in a tightly closed container.[3] Keep away from incompatible materials such as oxidizing agents.[3][13]

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